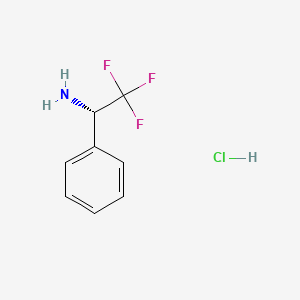

(S)-2,2,2-Trifluoro-1-phenylethanamine hydrochloride

描述

BenchChem offers high-quality (S)-2,2,2-Trifluoro-1-phenylethanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2,2,2-Trifluoro-1-phenylethanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(1S)-2,2,2-trifluoro-1-phenylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N.ClH/c9-8(10,11)7(12)6-4-2-1-3-5-6;/h1-5,7H,12H2;1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCQGOISHUDYBOS-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10655106 | |

| Record name | (1S)-2,2,2-Trifluoro-1-phenylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128404-37-5 | |

| Record name | (1S)-2,2,2-Trifluoro-1-phenylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

(S)-2,2,2-Trifluoro-1-phenylethanamine hydrochloride synthesis pathway

An In-depth Technical Guide to the Synthesis of (S)-2,2,2-Trifluoro-1-phenylethanamine Hydrochloride

Foreword: The Significance of Chiral Trifluoromethylamines

The introduction of a trifluoromethyl (CF₃) group into bioactive molecules can profoundly enhance their metabolic stability, lipophilicity, and binding affinity. When this powerful moiety is positioned adjacent to a chiral amine center, as in (S)-2,2,2-Trifluoro-1-phenylethanamine, it creates a building block of immense value in medicinal chemistry and drug development. This guide provides a comprehensive overview of the primary synthetic pathways to its hydrochloride salt, designed for researchers and scientists who require not just a protocol, but a deep, mechanistic understanding of the synthetic strategy.

Chapter 1: Retrosynthetic Analysis and Core Challenges

The synthesis of a single enantiomer of a chiral amine presents a fundamental challenge in organic chemistry. The core task is to control the stereochemistry at the carbon atom bearing the amino group. The electron-withdrawing nature of the trifluoromethyl group introduces specific electronic effects that influence reactivity and can complicate certain transformations.

A retrosynthetic analysis of the target molecule, (S)-2,2,2-Trifluoro-1-phenylethanamine hydrochloride ( 1 ), reveals several viable disconnection points. The final step is invariably the formation of the hydrochloride salt from the free amine ( 2 ). The main challenge lies in the stereoselective synthesis of 2 . The most logical precursor is a prochiral trifluoromethyl imine ( 3 ) or its corresponding ketone, 2,2,2-trifluoroacetophenone ( 4 ).

Caption: Retrosynthetic analysis of (S)-2,2,2-Trifluoro-1-phenylethanamine HCl.

This analysis highlights three primary strategies that will be discussed in detail:

-

Synthesis of the racemic amine followed by classical resolution.

-

Asymmetric catalytic reduction of a prochiral imine.

-

Use of a chiral auxiliary to direct stereochemistry.

Chapter 2: Pathway I: Racemic Synthesis and Classical Resolution

This is often the most direct, albeit less elegant, approach. It involves two distinct stages: the high-yield synthesis of the racemic amine and its subsequent separation into constituent enantiomers.

Synthesis of Racemic 2,2,2-Trifluoro-1-phenylethanamine

A robust and scalable method for producing the racemic amine is the Leuckart-Wallach reaction, which involves the reductive amination of a ketone using ammonium formate.[1]

Mechanism Insight: The reaction proceeds via the formation of an iminium ion from 2,2,2-trifluoroacetophenone, which is then reduced in situ by formate. The high yield is a key advantage of this method.

Experimental Protocol: Leuckart-Wallach Reductive Amination

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,2,2-trifluoroacetophenone (1.0 eq) and ammonium formate (3.0-4.0 eq).

-

Reaction: Heat the mixture to 160-180 °C and maintain reflux for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up (Acidic): After cooling to room temperature, add 6M hydrochloric acid to the reaction mixture. This protonates the amine and hydrolyzes any remaining formamide byproducts. Heat the mixture at reflux for another 2-4 hours.

-

Work-up (Basic): Cool the solution and basify with a concentrated NaOH solution until a pH > 12 is achieved. This deprotonates the amine hydrochloride to the free amine.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield racemic 2,2,2-trifluoro-1-phenylethanamine. Yields are typically high, often exceeding 80%.[1]

Enantiomeric Resolution via Diastereomeric Salts

Resolution is a classic technique that exploits the different physical properties of diastereomers.[2][3] By reacting the racemic amine with a single enantiomer of a chiral acid, two diastereomeric salts are formed. These salts possess different solubilities, allowing one to be selectively crystallized.

Causality of Choice: (+)-Tartaric acid is a common and cost-effective resolving agent. The choice of solvent is critical; methanol is often effective as it provides a good solubility differential for the diastereomeric tartrate salts.[3]

Caption: Workflow for the resolution of racemic amine via diastereomeric salt formation.

Experimental Protocol: Resolution with (+)-Tartaric Acid

-

Salt Formation: Dissolve the racemic amine (1.0 eq) in hot methanol. In a separate flask, dissolve (+)-tartaric acid (0.5 eq, as it's a diacid) in hot methanol.

-

Mixing: Slowly add the tartaric acid solution to the amine solution while stirring.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to promote crystallization. The less soluble diastereomeric salt, typically the ((S)-amine)-(+)-tartrate, will precipitate.[3]

-

Isolation: Collect the crystals by suction filtration and wash with a small amount of cold methanol.[4]

-

Purity Check: The optical purity of the resolved amine can be checked by measuring the optical rotation of the salt. Recrystallization may be necessary to achieve high enantiomeric excess (e.e.).

-

Liberation of Free Amine: Dissolve the purified diastereomeric salt in water and add a strong base (e.g., 50% NaOH solution) to deprotonate the amine.[4]

-

Extraction: Extract the liberated (S)-amine with an organic solvent, dry the organic layer, and concentrate to yield the pure enantiomer.

Chapter 3: Pathway II: Asymmetric Catalytic Reduction

Modern synthetic chemistry favors catalytic asymmetric methods due to their high efficiency and atom economy.[5][6] The most direct route to the (S)-amine is the enantioselective reduction of a prochiral trifluoromethyl ketimine.[7][8]

Mechanism Insight: This approach relies on a chiral catalyst that creates a chiral environment around the imine. A hydride source (e.g., catecholborane or H₂) then adds to one face of the C=N double bond preferentially, establishing the desired stereocenter.[9] The electronic nature of the CF₃ group can make the imine less basic, which can be a challenge for catalyst coordination.[7][8]

Catalyst Systems:

-

Chiral Brønsted Acids: BINOL-derived boro-phosphate catalysts can activate the imine and deliver a hydride from catecholborane with high enantioselectivity.[9]

-

Transition Metal Catalysis: Rhodium or Iridium complexes with chiral phosphine ligands are highly effective for the asymmetric hydrogenation of trifluoromethyl imines.[10]

Caption: Generalized catalytic cycle for the asymmetric reduction of a prochiral imine.

Experimental Protocol: Asymmetric Reduction (Representative)

-

Imine Formation: Condense 2,2,2-trifluoroacetophenone with a suitable amine (e.g., benzylamine, followed by deprotection) or ammonia source under dehydrating conditions to form the N-substituted or N-unsubstituted ketimine.

-

Catalyst Preparation: In an inert atmosphere glovebox, charge a Schlenk flask with the chiral catalyst (e.g., a Rh-phosphine complex, 0.5-2 mol%).

-

Reaction: Add the solvent (e.g., degassed methanol or toluene) followed by the imine substrate (1.0 eq).

-

Reduction: Introduce the hydride source. If using H₂, pressurize the vessel to the required pressure (e.g., 10-50 bar) and stir at the specified temperature until the reaction is complete.

-

Work-up: Carefully vent the reactor. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or crystallization to remove the catalyst.

-

Deprotection (if necessary): If a protecting group like benzyl was used, it can be removed via catalytic hydrogenolysis over Palladium on carbon (Pd/C).

Chapter 4: Final Step: Hydrochloride Salt Formation

Regardless of the pathway used to obtain the enantiomerically pure free amine, the final step is conversion to the stable, crystalline hydrochloride salt. This improves the compound's handling properties and shelf-life.

Experimental Protocol: Salt Formation

-

Dissolution: Dissolve the purified (S)-2,2,2-trifluoro-1-phenylethanamine (1.0 eq) in a suitable solvent, such as ethanol or diethyl ether.[11]

-

Acidification: Cool the solution in an ice bath. Slowly add a saturated solution of hydrochloric acid in the same solvent (or bubble HCl gas through the solution) dropwise with stirring.[11]

-

Precipitation: The hydrochloride salt will precipitate out of the solution as a white solid.

-

Isolation: Collect the solid by suction filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Characterization: The final product should be characterized by melting point, NMR spectroscopy, and chiral HPLC to confirm its identity and enantiomeric purity. A typical yield for this step is >95%.[11]

Chapter 5: Comparative Analysis of Synthetic Pathways

The choice of synthetic route depends on laboratory capabilities, cost considerations, and the desired scale of production.

| Parameter | Pathway I: Racemic Synthesis & Resolution | Pathway II: Asymmetric Catalysis |

| Overall Yield | Moderate (Theoretical max of 50% for desired enantiomer, though the other can be racemized and recycled) | High (Can approach >90%) |

| Enantioselectivity | Potentially very high (>99% e.e.), but may require multiple recrystallizations | Typically very high (often >95% e.e. in a single step) |

| Process Steps | More steps (synthesis, resolution, liberation) | Fewer steps (especially if using direct imine hydrogenation) |

| Scalability | Scalable, but crystallization can be difficult to control on a large scale. | Highly scalable, especially for homogeneous catalysis. |

| Cost & Reagents | Uses inexpensive resolving agents (e.g., tartaric acid). | Requires expensive chiral ligands and/or transition metal catalysts. |

| Waste Generation | Generates waste from the undesired enantiomer and resolving agent. | More atom-economical with lower waste generation. |

Conclusion

The synthesis of (S)-2,2,2-Trifluoro-1-phenylethanamine hydrochloride can be successfully achieved through several distinct strategies. The classical approach of resolving the racemic amine is reliable and uses inexpensive reagents, making it suitable for smaller scales where the loss of 50% of the material is acceptable. However, for efficiency, scalability, and adherence to the principles of green chemistry, asymmetric catalytic reduction of the corresponding prochiral imine is the superior methodology . It offers high yields, excellent enantioselectivity, and operational simplicity in a single chemical transformation, representing the state-of-the-art in modern pharmaceutical synthesis. The continued development of novel catalysts promises to make these valuable chiral building blocks even more accessible to the scientific community.[6]

References

-

Convenient synthesis of optically active 2,2,2-trifluoro-1-phenylethylamine. ResearchGate. Available at: [Link]

- Preparation method of trifluoroethylamine - CN105906513A. Google Patents.

- Preparation method of 2,2,2-trifluoroethylamine - CN101973888B. Google Patents.

-

Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives. National Institutes of Health (NIH). Available at: [Link]

-

Recent advances in catalytic asymmetric synthesis. Frontiers Media S.A.. Available at: [Link]

-

Enantioselective synthesis of chiral 2,2,2-trifluoroethyl lactams via asymmetric hydrogenation. Royal Society of Chemistry. Available at: [Link]

-

Synthesis of Chiral α-Trifluoromethylamines with 2,2,2-Trifluoroethylamine as a "Building Block". National Institutes of Health (NIH). Available at: [Link]

-

Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors. American Chemical Society. Available at: [Link]

-

Asymmetric Synthesis of S(IV) and S(VI) Stereogenic Centers. American Chemical Society. Available at: [Link]

-

Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. Available at: [Link]

-

Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. National Institutes of Health (NIH). Available at: [Link]

-

Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. National Institutes of Health (NIH). Available at: [Link]

-

Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. Hamilton College. Available at: [Link]

- Preparation of chiral (S)-alpha-phenylethylamine hydrochloride and synthesis method thereof - CN101973891A. Google Patents.

-

Stereoselective Reactions. XXXII.1) Enantioselective Deprotonation of 4-tert-Butylcyclohexanone by Fluorine-Containing Chiral Li. J-STAGE. Available at: [Link]

-

Synthesis of α-trifluoromethyl amines. Organic Chemistry Portal. Available at: [Link]

- Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide - EP2621894B1. Google Patents.

-

A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. National Institutes of Health (NIH). Available at: [Link]

-

Illustrate how to resolve racemic 1-phenylethanamine. Filo. Available at: [Link]

-

Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. American Chemical Society. Available at: [Link]

-

Recent advances in catalytic asymmetric synthesis. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis and Utility of Chiral and Achiral Trifluoroacetamide Substrates in Cycloaddition Reactions. Brigham Young University. Available at: [Link]

-

Enantioselective Synthesis of α‑Trifluoromethyl Amines via Biocatalytic N−H Bond Insertion with Acceptor-Acceptor Carbene D. Semantic Scholar. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. ptacts.uspto.gov [ptacts.uspto.gov]

- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 5. Frontiers | Recent advances in catalytic asymmetric synthesis [frontiersin.org]

- 6. Recent advances in catalytic asymmetric synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. α-Trifluoromethyl amine synthesis [organic-chemistry.org]

- 10. Enantioselective synthesis of chiral 2,2,2-trifluoroethyl lactams via asymmetric hydrogenation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. 2,2,2-Trifluoroethylamine hydrochloride synthesis - chemicalbook [chemicalbook.com]

(S)-2,2,2-Trifluoro-1-phenylethanamine Hydrochloride: A Technical Guide to its Core Mechanism of Action in Chiral Chemistry

Abstract

(S)-2,2,2-Trifluoro-1-phenylethanamine hydrochloride is a fluorinated chiral amine primarily utilized as a high-efficacy resolving agent in synthetic and medicinal chemistry. This technical guide addresses the compound's core mechanism of action. An extensive review of the scientific literature reveals a notable absence of data pertaining to a pharmacological mechanism of action for this specific molecule. However, its non-fluorinated parent compound, 1-phenylethylamine, has been identified as a monoamine oxidase inhibitor (MAOI)[1]. While the introduction of a trifluoromethyl group can significantly alter biological activity, this provides a hypothetical avenue for future pharmacological investigation. The primary and well-documented "mechanism of action" for (S)-2,2,2-Trifluoro-1-phenylethanamine hydrochloride is chemical, centering on its application in the separation of enantiomers. This guide provides an in-depth exploration of this chemical mechanism, detailing the principles of diastereomeric salt formation and its practical application in resolving racemic mixtures, a critical process in drug development and stereoselective synthesis.

Introduction: Defining the "Action" of a Chiral Amine

(S)-2,2,2-Trifluoro-1-phenylethanamine is a chiral organic compound featuring a phenylethylamine backbone with a trifluoromethyl group at the C2 position[2]. It is typically supplied as a hydrochloride salt to improve its stability and handling characteristics. The phenethylamine scaffold is the basis for a wide range of neuroactive compounds, including stimulants and psychedelics that primarily modulate monoamine neurotransmitter systems[3]. For instance, the parent compound 2-phenylethylamine acts as a central nervous system stimulant by interacting with trace amine-associated receptor 1 (TAAR1) and the vesicular monoamine transporter 2 (VMAT2)[4].

However, despite its structural class, there is no substantive body of research that defines a pharmacological mechanism of action for (S)-2,2,2-Trifluoro-1-phenylethanamine hydrochloride itself. Its value and utility in the scientific field are overwhelmingly derived from its stereochemical properties. Therefore, this guide will focus on its core, evidence-based "mechanism of action" within the domain of synthetic chemistry, where it serves as a powerful tool for chiral resolution.

The Core Mechanism: Chiral Resolution via Diastereomeric Salt Formation

The primary function of (S)-2,2,2-Trifluoro-1-phenylethanamine is to act as a chiral resolving agent . This process is fundamental in pharmaceutical sciences, where the two enantiomers (non-superimposable mirror images) of a chiral drug can exhibit vastly different pharmacological and toxicological profiles[5].

The mechanism of resolution hinges on the reaction of the single-enantiomer amine with a racemic mixture of a chiral carboxylic acid. This acid-base reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess distinct physical characteristics, most notably different solubilities[6]. This difference is the key to their separation.

The process can be broken down into three critical steps:

-

Salt Formation : The chiral (S)-amine is reacted with a racemic (R/S)-acid. This creates two diastereomeric salts: the (S)-amine-(R)-acid salt and the (S)-amine-(S)-acid salt.

-

Fractional Crystallization : Due to their different crystal lattice energies and solvation properties, one diastereomeric salt is typically less soluble in a given solvent system. By carefully controlling temperature and concentration, the less soluble diastereomer selectively crystallizes out of the solution.

-

Liberation of the Enantiomer : The isolated, pure diastereomeric salt is then treated with a strong base (e.g., NaOH) to deprotonate the amine and a strong acid to protonate the carboxylate, thereby liberating the pure, single-enantiomer acid and regenerating the resolving agent.

The trifluoromethyl group on (S)-2,2,2-Trifluoro-1-phenylethanamine can enhance the efficiency of this process. The high electronegativity of the fluorine atoms can influence the acidity/basicity and crystal packing of the resulting diastereomeric salts, often leading to better separation compared to its non-fluorinated analogs[7].

Visualization of the Resolution Workflow

The following diagram illustrates the logical flow of a typical chiral resolution experiment using (S)-2,2,2-Trifluoro-1-phenylethanamine.

Caption: Workflow for chiral resolution.

Physicochemical Properties and Data

A summary of key properties for (S)-2,2,2-Trifluoro-1-phenylethanamine is presented below. These properties are essential for its application in chemical synthesis.

| Property | Value | Source |

| CAS Number | 62197-94-8 | [2] |

| Molecular Formula | C₈H₈F₃N | [2] |

| Molecular Weight | 175.15 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [8] |

| Boiling Point | ~187 °C (for non-fluorinated analog) | [6] |

| Solubility | Soluble in water and organic solvents | [8] |

Standard Protocol for Chiral Resolution of a Racemic Acid

This section provides a generalized, step-by-step methodology for the resolution of a racemic carboxylic acid using (S)-2,2,2-Trifluoro-1-phenylethanamine hydrochloride. Note: This is a representative protocol and must be optimized for specific substrates.

Materials:

-

Racemic carboxylic acid

-

(S)-2,2,2-Trifluoro-1-phenylethanamine

-

Methanol (or other suitable solvent)

-

5 M Sodium Hydroxide (NaOH) solution

-

Diethyl ether (or other extraction solvent)

-

6 M Hydrochloric Acid (HCl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

-

Salt Formation:

-

In an Erlenmeyer flask, dissolve 1.0 equivalent of the racemic carboxylic acid in a minimal amount of hot methanol.

-

In a separate container, dissolve 0.5 equivalents of (S)-2,2,2-Trifluoro-1-phenylethanamine in a small amount of methanol.

-

Slowly add the amine solution to the hot acid solution with continuous stirring.

-

Allow the resulting solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization.

-

-

Isolation of Diastereomer:

-

Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol. This solid is the enriched, less-soluble diastereomeric salt.

-

The filtrate contains the more soluble diastereomeric salt.

-

-

Liberation of the Pure Enantiomer:

-

Dissolve the collected crystals in water.

-

Transfer the aqueous solution to a separatory funnel and make it basic by adding 5 M NaOH solution until the pH is >10.

-

Extract the aqueous layer three times with diethyl ether to remove the regenerated (S)-2,2,2-Trifluoro-1-phenylethanamine.

-

Cool the remaining aqueous layer in an ice bath and acidify it with 6 M HCl to a pH of <2. The pure enantiomeric acid should precipitate.

-

Collect the pure acid by vacuum filtration, wash with cold water, and dry.

-

-

Analysis:

-

Determine the optical purity (enantiomeric excess) of the resolved acid using chiral HPLC or by measuring its specific rotation with a polarimeter.

-

Visualization of Diastereomeric Salt Formation

The core chemical transformation is the acid-base reaction between the chiral amine and the two enantiomers of the acid.

Caption: Formation of diastereomeric salts.

Conclusion

(S)-2,2,2-Trifluoro-1-phenylethanamine hydrochloride is a specialized chemical tool whose "mechanism of action" is firmly rooted in the principles of stereochemistry. While it belongs to the broad class of phenethylamines, which includes many pharmacologically active compounds, there is currently no scientific consensus or significant body of evidence supporting a specific pharmacological mechanism for this fluorinated derivative. Its established and primary utility lies in its role as a chiral resolving agent. By forming diastereomeric salts with racemic acids, it enables the efficient separation of enantiomers—a critical step in the synthesis of enantiopure active pharmaceutical ingredients. This guide has detailed this chemical mechanism, providing both the theoretical framework and a practical protocol for its application. Future research may yet uncover novel biological activities for this compound, but its current, core identity is that of a highly effective agent for navigating the complexities of the chiral world.

References

-

American Chemical Society. (2023). 2-Phenylethylamine. Retrieved from [Link]

-

Brenna, E., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4934. Available from: [Link]

-

ResearchGate. (n.d.). Convenient synthesis of optically active 2,2,2-trifluoro-1-phenylethylamine. Retrieved from [Link]

-

PubChem. (n.d.). 2,2,2-Trifluoroethylamine hydrochloride. Retrieved from [Link]

-

Wikipedia. (n.d.). 2C-TFM. Retrieved from [Link]

-

Wikipedia. (n.d.). LPH-5 (drug). Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Phenylethylamine. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link]

-

MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

PubChem. (n.d.). (+)-2,2,2-Trifluoro-1-phenylethanol. Retrieved from [Link]

-

PubMed. (n.d.). 1-Trifluoromethyl-1,2,2-triphenylethylenes. Synthesis and postcoital antifertility activity. Retrieved from [Link]

-

Grokipedia. (n.d.). 1-Phenylethylamine. Retrieved from [Link]

-

Centro per la Valutazione dell'Efficacia dell'Assistenza Sanitaria. (2006). RACEMIC DRUGS AND ENANTIOMERS Identifying the really useful innovations. Retrieved from [Link]

-

PubMed. (2024). Discovery and biological evaluation of potent 2-trifluoromethyl acrylamide warhead-containing inhibitors of protein disulfide isomerase. Retrieved from [Link]

-

Iversen, L. L. (2013). β-phenylethylamine, a small molecule with a large impact. Journal of Neurochemistry, 128(4), 471-472. Available from: [Link]

Sources

- 1. 1-Phenylethylamine - Wikipedia [en.wikipedia.org]

- 2. aceschem.com [aceschem.com]

- 3. acs.org [acs.org]

- 4. Phenethylamine - Wikipedia [en.wikipedia.org]

- 5. assr.regione.emilia-romagna.it [assr.regione.emilia-romagna.it]

- 6. grokipedia.com [grokipedia.com]

- 7. researchgate.net [researchgate.net]

- 8. CAS 2627-86-3: (S)-1-Phenylethylamine | CymitQuimica [cymitquimica.com]

Spectroscopic Characterization of (S)-2,2,2-Trifluoro-1-phenylethanamine HCl: A Technical Guide

Introduction

(S)-2,2,2-Trifluoro-1-phenylethanamine hydrochloride is a chiral amine of significant interest in the pharmaceutical and agrochemical industries. The presence of a trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of parent molecules, making this compound a valuable building block in drug discovery and development.[1] Accurate and comprehensive spectroscopic characterization is paramount for ensuring the identity, purity, and stereochemical integrity of this critical synthetic intermediate.

This technical guide provides an in-depth analysis of the expected spectroscopic data for (S)-2,2,2-Trifluoro-1-phenylethanamine HCl, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. While a complete set of publicly available, verified spectra for this specific salt is not readily accessible, this guide will leverage data from analogous compounds and first principles to provide a robust interpretation of the expected spectral features. We will also detail the standard protocols for acquiring this data, ensuring a self-validating system for researchers.

Molecular Structure and Spectroscopic Overview

The structure of (S)-2,2,2-Trifluoro-1-phenylethanamine hydrochloride combines a chiral benzylic amine with a trifluoromethyl group. The hydrochloride salt form protonates the amine, significantly influencing its spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For (S)-2,2,2-Trifluoro-1-phenylethanamine HCl, both ¹H and ¹³C NMR will provide a wealth of information.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methine proton, and the amine protons. The trifluoromethyl group will induce characteristic splitting patterns.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |

| ~9.0 - 10.0 | Broad singlet | - | -NH₃⁺ | The acidic protons of the ammonium group are typically deshielded and often appear as a broad signal due to chemical exchange with the solvent and quadrupolar broadening from the nitrogen atom. |

| ~7.4 - 7.6 | Multiplet | - | Aromatic (5H) | The protons on the phenyl ring will appear in the aromatic region. The electron-withdrawing effect of the trifluoroethylammonium group will cause a slight downfield shift compared to unsubstituted benzene. |

| ~5.0 - 5.2 | Quartet | ~8-10 Hz | CH-NH₃⁺ | This benzylic proton is coupled to the three fluorine atoms of the CF₃ group, resulting in a quartet. It is significantly deshielded due to the adjacent electron-withdrawing ammonium and trifluoromethyl groups. |

Causality Behind Experimental Choices in ¹H NMR: The choice of a deuterated solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ are good choices as they can readily dissolve the hydrochloride salt. The broadness of the -NH₃⁺ peak can be influenced by temperature and concentration.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of (S)-2,2,2-Trifluoro-1-phenylethanamine HCl in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: The analysis can be performed on a standard 400 or 500 MHz NMR spectrometer.

-

Data Acquisition:

-

Acquire a one-dimensional ¹H spectrum.

-

Set the spectral width to cover a range of 0-12 ppm.

-

Employ a sufficient number of scans (typically 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak.

-

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum will show signals for the carbons of the phenyl ring, the benzylic carbon, and the trifluoromethyl carbon.

| Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton Decoupled) | Coupling Constant (J, Hz) | Assignment | Rationale |

| ~130 - 135 | Singlet | - | Quaternary Aromatic (C) | The carbon atom of the phenyl ring attached to the trifluoroethylamino group. |

| ~128 - 130 | Singlet | - | Aromatic (CH) | The remaining carbons of the phenyl ring. |

| ~122 - 128 | Quartet | Large ¹JCF (~280 Hz) | CF₃ | The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. |

| ~60 - 65 | Quartet | ²JCCF (~30-35 Hz) | CH-NH₃⁺ | The benzylic carbon is coupled to the three fluorine atoms on the adjacent carbon, resulting in a quartet with a smaller coupling constant. |

Trustworthiness Through Self-Validation in ¹³C NMR: The presence of two distinct quartets with significantly different coupling constants is a strong validation of the trifluoroethyl- moiety. The larger coupling constant corresponds to the direct one-bond C-F coupling, while the smaller is the two-bond C-C-F coupling.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Utilize the same NMR spectrometer.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range of 0-160 ppm.

-

A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of (S)-2,2,2-Trifluoro-1-phenylethanamine HCl will be dominated by vibrations of the ammonium group, the aromatic ring, and the C-F bonds.

Predicted Data and Interpretation

| Frequency Range (cm⁻¹) | Vibration Type | Rationale |

| 2800-3200 (broad) | N-H stretch | The stretching vibrations of the N-H bonds in the -NH₃⁺ group appear as a broad and strong absorption in this region. This broadening is due to hydrogen bonding. |

| 1500-1600 | N-H bend | The bending vibrations of the ammonium group. |

| 1450-1600 | C=C stretch | Aromatic ring stretching vibrations. |

| 1000-1350 (strong) | C-F stretch | The C-F stretching vibrations are typically very strong and appear in this region. The trifluoromethyl group will give rise to intense absorption bands. |

| 690-900 | C-H bend | Out-of-plane bending of the aromatic C-H bonds. |

Experimental Protocol: FT-IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid (S)-2,2,2-Trifluoro-1-phenylethanamine HCl directly on the ATR crystal.

-

Instrument Setup: Use a standard FT-IR spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to obtain a high-quality spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. For (S)-2,2,2-Trifluoro-1-phenylethanamine HCl, electrospray ionization (ESI) is a suitable technique.

Predicted Data and Interpretation

Under positive ion ESI-MS, the molecule will be detected as the protonated free amine, having lost the HCl.

| m/z (Mass-to-Charge Ratio) | Assignment | Rationale |

| 176.07 | [M+H]⁺ | This corresponds to the protonated free amine, C₈H₉F₃N⁺. This is expected to be the molecular ion peak. |

| 159.06 | [M-NH₂]⁺ | Loss of the amino group is a common fragmentation pathway for phenethylamines.[1] |

| 109.05 | [C₇H₆F]⁺ | Further fragmentation of the molecule. |

Authoritative Grounding in Mass Spectrometry: The fragmentation of phenethylamine derivatives in ESI-MS often involves the loss of ammonia (NH₃) from the protonated molecule.[1] This fragmentation is a key diagnostic feature for this class of compounds.

Experimental Protocol: Mass Spectrometry (ESI)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Use a mass spectrometer equipped with an electrospray ionization source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

-

Optimize the source parameters (e.g., capillary voltage, cone voltage) to achieve good signal intensity and appropriate fragmentation.

-

Conclusion

The comprehensive spectroscopic analysis of (S)-2,2,2-Trifluoro-1-phenylethanamine HCl, utilizing ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, provides a robust framework for its unequivocal identification and characterization. This guide, by integrating predicted data based on analogous structures and established spectroscopic principles, offers researchers and drug development professionals the necessary tools to verify the structure and purity of this important chiral building block, ensuring the integrity of their scientific endeavors. The provided protocols further establish a self-validating system for the acquisition of high-quality, reliable data.

References

-

Asakawa, D., Mizuno, H., Sugiyama, E., & Todoroki, K. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry, 92(17), 12033–12039. Available at: [Link]

-

Gu, G., Zhao, C., et al. (2022). Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. Organic Letters. Available at: [Link]

Sources

Chiral Trifluoromethylamines: A Technical Guide to Their Physicochemical Properties and Synthetic Strategies

Abstract

The introduction of a trifluoromethyl group into chiral amines imparts a unique combination of properties that are highly sought after in modern drug discovery and development. This technical guide provides an in-depth exploration of the physical and chemical characteristics of chiral trifluoromethylamines, intended for researchers, scientists, and professionals in the pharmaceutical and agrochemical industries. We will delve into the profound effects of the trifluoromethyl moiety on key physicochemical parameters such as basicity (pKa) and lipophilicity (logP), which are critical determinants of a molecule's pharmacokinetic and pharmacodynamic profile. Furthermore, this guide will offer a comprehensive overview of the prevalent enantioselective synthetic strategies employed to access these valuable chiral building blocks. Detailed experimental protocols for both synthesis and property characterization are provided to bridge theory with practical application.

Introduction: The Strategic Value of Chiral Trifluoromethylamines in Medicinal Chemistry

Chirality is a fundamental property of many biologically active molecules, with different enantiomers often exhibiting distinct pharmacological and toxicological profiles. The trifluoromethyl group (-CF3), owing to its high electronegativity, metabolic stability, and lipophilicity, has become a privileged substituent in the design of new therapeutic agents. The strategic incorporation of a trifluoromethyl group into a chiral amine scaffold can significantly enhance a molecule's potency, selectivity, metabolic stability, and membrane permeability. For instance, the electron-withdrawing nature of the -CF3 group can modulate the basicity of the amine, which in turn influences its ionization state at physiological pH, affecting receptor binding and solubility. Moreover, the lipophilic character of the trifluoromethyl group can improve a drug's ability to cross cellular membranes and the blood-brain barrier. This guide will provide a detailed examination of these critical properties and the synthetic methodologies to access these important molecules.

Physicochemical Properties of Chiral Trifluoromethylamines

The physicochemical properties of chiral trifluoromethylamines are a direct consequence of the interplay between the chiral amine core and the potent electronic effects of the trifluoromethyl group. Understanding these properties is paramount for predicting a molecule's behavior in a biological system.

Basicity (pKa): The Influence of the Trifluoromethyl Group

The basicity of an amine, quantified by its pKa value, is a crucial parameter in drug design as it dictates the extent of ionization at a given pH. The strong electron-withdrawing inductive effect of the trifluoromethyl group significantly reduces the electron density on the nitrogen atom, thereby decreasing the basicity of the amine compared to its non-fluorinated counterpart. This reduction in pKa can have profound implications for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A lower pKa may lead to a higher proportion of the neutral, more lipophilic form of the drug at physiological pH, potentially enhancing membrane permeability.

Table 1: Comparison of pKa Values for Representative Amines and their Trifluoromethylated Analogs

| Amine Structure | pKa | Trifluoromethylated Analog Structure | pKa |

| Aniline | 4.6 | 4-(Trifluoromethyl)aniline | 3.5 |

| Benzylamine | 9.3 | 1-Phenyl-2,2,2-trifluoroethanamine | ~6.8 |

| Piperidine | 11.1 | 4-(Trifluoromethyl)piperidine | ~9.0 |

Note: The pKa values presented are approximate and can vary depending on the specific measurement conditions and the rest of the molecular structure.

Lipophilicity (logP): A Key Determinant of Drug-Like Properties

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a critical factor influencing a drug's absorption, distribution, and ability to cross biological membranes. The trifluoromethyl group is generally considered to be highly lipophilic, and its introduction into a molecule often leads to an increase in the logP value. However, the impact of trifluorination on lipophilicity is not always straightforward and can be influenced by the local molecular environment. For instance, while fluorination of an aromatic system typically increases lipophilicity, the effect on an aliphatic chain can be more nuanced.

Table 2: Representative logP Values of Chiral Trifluoromethylamines

| Compound | Structure | Calculated logP |

| (R)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine | 3.2 | |

| (S)-1-(Naphthalen-2-yl)-2,2,2-trifluoroethanamine | 3.8 | |

| (R)-N-Benzyl-1-phenyl-2,2,2-trifluoroethanamine | 4.5 |

Note: These logP values are calculated estimates and should be experimentally verified for specific applications.

Spectroscopic and Chiroptical Properties

The characterization of chiral trifluoromethylamines relies on a suite of spectroscopic techniques.

-

¹⁹F NMR Spectroscopy: This is a particularly powerful tool for the analysis of fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion. In the context of chiral trifluoromethylamines, ¹⁹F NMR can be used to determine enantiomeric purity, often with the aid of chiral derivatizing agents or chiral solvating agents. The chemical shift of the CF3 group is sensitive to its stereochemical environment, allowing for the differentiation of enantiomers.

-

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): These chiroptical techniques provide information about the absolute configuration and conformation of chiral molecules in solution. VCD measures the differential absorption of left and right circularly polarized infrared light, providing a stereochemical fingerprint of the molecule. ECD, which measures the differential absorption of circularly polarized UV-Vis light, is sensitive to the electronic transitions within the molecule and can be used to determine the absolute configuration of chiral centers, particularly those near chromophores.

Enantioselective Synthesis of Chiral Trifluoromethylamines

The development of efficient and stereoselective methods for the synthesis of chiral trifluoromethylamines is a highly active area of research. Several key strategies have emerged, which are summarized below.

. A conceptual overview of the primary synthetic routes is presented below.

Figure 1. Key synthetic routes to chiral trifluoromethylamines.

Enantioselective Reduction of Trifluoromethyl Ketimines

One of the most common and direct approaches for synthesizing chiral α-trifluoromethylamines is the enantioselective reduction of prochiral trifluoromethyl ketimines. This method has been extensively studied, employing various catalytic systems.

-

Transition-Metal-Catalyzed Hydrogenation and Transfer Hydrogenation: Chiral transition metal complexes, particularly those based on rhodium, iridium, and ruthenium, have proven to be highly effective catalysts for the asymmetric hydrogenation and transfer hydrogenation of trifluoromethyl ketimines. The choice of chiral ligand is critical for achieving high enantioselectivity.

-

Borane Reductions: Chiral oxazaborolidine catalysts, in conjunction with borane reagents, can also effect the enantioselective reduction of trifluoromethyl imines.

Nucleophilic Addition to Trifluoromethyl Imines

The addition of various nucleophiles to trifluoromethyl imines represents another versatile strategy for the construction of chiral trifluoromethylamines. The electrophilic carbon of the imine is susceptible to attack by a wide range of nucleophiles.

-

Organometallic Reagents: Grignard reagents, organolithium compounds, and organozinc reagents can add to trifluoromethyl imines to form new carbon-carbon bonds, leading to a diverse array of chiral trifluoromethylamines. The stereochemical outcome can be controlled by using chiral auxiliaries on the imine nitrogen or by employing chiral ligands with the organometallic reagent.

-

Enolate and Enamine Additions (Mannich-type Reactions): The reaction of enolates or enamines with

A-1 Technical Guide: Stability and Storage of Trifluoro-1-phenylethylamine HCl

Abstract

This technical guide provides a comprehensive overview of the stability profile and optimal storage conditions for trifluoro-1-phenylethylamine hydrochloride (TFPEA·HCl). As a critical chiral building block in pharmaceutical and agrochemical research, understanding its stability is paramount for ensuring the integrity, reproducibility, and success of synthetic and developmental workflows.[1] This document outlines the core chemical and physical properties of TFPEA·HCl, explores potential degradation pathways, provides evidence-based storage recommendations, and details experimental protocols for stability assessment. The intended audience includes researchers, chemists, and quality control professionals in the drug development and chemical synthesis sectors.

Introduction: The Critical Role of TFPEA·HCl in Modern Chemistry

2,2,2-Trifluoro-1-phenylethylamine hydrochloride is a versatile chiral amine whose trifluoromethyl group imparts unique properties, including enhanced metabolic stability and lipophilicity, making it a valuable intermediate in the synthesis of bioactive molecules.[1] Its hydrochloride salt form is frequently used to improve handling and solubility characteristics. However, like many amine hydrochlorides, its stability is not absolute and can be compromised by environmental factors such as temperature, humidity, and light.

Degradation of this starting material can lead to the formation of impurities, loss of chiral purity, and ultimately, failure of complex synthetic campaigns. Therefore, a robust understanding of its stability profile is not merely a matter of good laboratory practice but a critical component of ensuring product quality, safety, and efficacy in regulated industries. This guide serves as a foundational resource for maintaining the integrity of TFPEA·HCl from procurement to application.

Chemical and Physical Properties

A thorough understanding of the fundamental properties of TFPEA·HCl is the first step in designing appropriate storage and handling protocols. The key properties are summarized below.

| Property | Value | Source |

| Chemical Name | 2,2,2-Trifluoro-1-phenylethylamine hydrochloride | Sigma-Aldrich |

| Synonyms | (±)-α-(Trifluoromethyl)benzylamine hydrochloride | N/A |

| CAS Number | 13652-09-0 | |

| Molecular Formula | C₈H₈F₃N · HCl | |

| Molecular Weight | 211.61 g/mol | |

| Appearance | White to off-white or light yellow solid/powder | [2] |

| Form | Solid |

Note: Properties may vary slightly between different enantiomeric forms ((R), (S), or racemic).

Core Stability Profile & Degradation Pathways

Amine hydrochlorides are susceptible to several modes of degradation. For TFPEA·HCl, the primary concerns are related to moisture, temperature, and pH. The presence of a chiral center also introduces the risk of racemization under certain conditions.

Hygroscopicity and Hydrolytic Stability

Causality: Amine hydrochlorides are salts that can be hygroscopic, meaning they readily absorb moisture from the atmosphere.[3] Absorbed water can initiate hydrolysis, where the chloroethyl groups may be converted to hydroxyethyl groups, although this specific pathway is more common in other types of amine salts.[4] For TFPEA·HCl, the primary risk from moisture is the potential to facilitate other degradation reactions or cause physical changes like clumping, which can complicate accurate weighing and handling.[4]

Consequences:

-

Physical Changes: Clumping and caking of the solid powder.

-

Chemical Degradation: Moisture can act as a medium for reactions with atmospheric components or facilitate dehydrohalogenation at elevated temperatures.

Thermal Stability

Causality: High temperatures provide the activation energy needed to overcome reaction barriers, accelerating degradation processes.[3][4] For amine salts, thermal stress can lead to decomposition, potentially releasing hydrogen fluoride (HF) or other volatile, irritating gases.[5]

Consequences:

-

Decomposition: Breakdown of the molecule into smaller, undefined impurities.

-

Racemization: For enantiomerically pure forms, elevated temperatures, especially in solution, can potentially lead to racemization, compromising the stereochemical integrity of the material. This is a critical concern in chiral drug synthesis.

Photostability

Causality: Exposure to light, particularly UV radiation, can induce photolytic degradation in many organic molecules.[4] While specific photostability data for TFPEA·HCl is not widely published, aromatic amines as a class can be susceptible to photo-oxidation.

Consequences:

-

Discoloration: A change in appearance, such as yellowing or browning, can be an initial sign of degradation.[4]

-

Impurity Formation: Generation of photolytic byproducts.

Oxidative Stability

Causality: The amine functional group is susceptible to oxidation. Oxidative degradation can be initiated by atmospheric oxygen and is often catalyzed by the presence of metal ions or light.[6] The primary metabolic pathway for similar phenylethylamines is oxidative deamination, which converts the amine to an aldehyde.[7]

Consequences:

-

Formation of Aldehydes/Ketones: Oxidation can lead to the formation of 2,2,2-trifluoro-1-phenylethanone and ammonia.

-

Formation of N-oxides: Direct oxidation of the nitrogen atom.[8]

Recommended Storage & Handling Protocols

Based on the stability profile, a multi-faceted approach to storage is required to preserve the integrity of TFPEA·HCl.

Optimal Storage Conditions

| Parameter | Condition | Rationale |

| Temperature | Room Temperature (<30°C) or Refrigerated (2-8°C) [4] | Minimizes thermal degradation and slows the kinetics of potential chemical reactions.[3] |

| Atmosphere | Dry, Inert Gas (e.g., Argon, Nitrogen) [4] | Prevents moisture absorption (hygroscopicity) and minimizes oxidative degradation.[3][4] |

| Light Exposure | Store in the Dark (Amber vial or in a cabinet)[4] | Prevents potential photolytic degradation.[4] |

| Container | Tightly Sealed Container [4] | Protects from moisture and atmospheric oxygen.[4][9] |

Long-Term Storage (>6 months): For optimal long-term stability, it is highly recommended to store TFPEA·HCl at 2-8°C in a desiccator under an inert atmosphere. Aliquoting the material into smaller, single-use containers is advisable to minimize repeated exposure to atmospheric conditions.

Short-Term / In-Use Storage: During active use, the container should be kept tightly sealed when not in use and stored in a cool, dry place away from direct sunlight. It is crucial to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

Experimental Protocols for Stability & Purity Assessment

Verifying the purity and stability of TFPEA·HCl is crucial. This requires robust analytical methods. Forced degradation studies are essential for developing these stability-indicating methods.[8][10]

Workflow for a Forced Degradation Study

Forced degradation (or stress testing) is a process that deliberately exposes the compound to harsh conditions to rapidly identify potential degradation products and pathways.[8][10] This information is invaluable for developing a stability-indicating analytical method.

Caption: Workflow for a forced degradation study of TFPEA·HCl.

Protocol: Chiral HPLC Method for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the primary technique for determining both chemical and chiral purity.[11][12][13] A stability-indicating method is one that can separate the intact active pharmaceutical ingredient (API) from its degradation products and its enantiomer.

Objective: To quantify the purity of TFPEA·HCl and resolve its enantiomer.

Instrumentation & Materials:

-

HPLC system with UV detector

-

Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralpak IA, IB, etc.)

-

Mobile phase solvents (HPLC grade): Hexane, Isopropanol (IPA), Ethanol (EtOH), Diethylamine (DEA)

-

TFPEA·HCl reference standard

-

Volumetric flasks, pipettes, and autosampler vials

Methodology:

-

Standard Preparation:

-

Accurately weigh and dissolve TFPEA·HCl reference standard in a suitable solvent (e.g., Ethanol) to create a stock solution of 1.0 mg/mL.

-

Perform serial dilutions to create calibration standards (e.g., 0.1, 0.05, 0.01, 0.005 mg/mL).

-

-

Sample Preparation:

-

Prepare the sample to be tested at a concentration of 1.0 mg/mL in the same diluent as the standard.

-

-

Chromatographic Conditions (Example):

-

Column: Chiralpak IA (or equivalent polysaccharide-based CSP)

-

Mobile Phase: Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

Causality Note: The choice of a polysaccharide-based chiral column is based on its proven efficacy in separating a wide range of chiral amines. The mobile phase composition is optimized to achieve baseline separation of the enantiomers. Diethylamine is often added as a basic modifier to improve peak shape and reduce tailing for amine compounds.

-

-

System Suitability Test (SST):

-

Inject the standard solution six times.

-

The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%.

-

The resolution between the two enantiomer peaks (if using a racemic standard) should be ≥ 1.5.

-

The tailing factor for the main peak should be ≤ 2.0.

-

Self-Validating System: The SST ensures that the chromatographic system is performing adequately for the analysis, providing confidence in the accuracy and precision of the results.

-

-

Analysis:

-

Inject the prepared sample solution.

-

Identify and integrate the peaks corresponding to the TFPEA·HCl enantiomers and any impurities.

-

Calculate the chemical purity (% Area) and enantiomeric excess (% ee) using the peak areas from the chromatogram.

-

Conclusion

The chemical integrity and chiral purity of trifluoro-1-phenylethylamine HCl are best maintained through diligent control of its storage environment. The principal threats to its stability are moisture, elevated temperatures, and, to a lesser extent, light and atmospheric oxygen. By implementing the recommended storage protocols—specifically, storing the compound in a cool, dry, dark environment under an inert atmosphere—researchers can significantly mitigate the risks of degradation. The use of validated, stability-indicating analytical methods, such as the chiral HPLC protocol described, is essential for verifying the quality of the material before use and for monitoring its stability over time. Adherence to these guidelines will ensure the reliability of experimental outcomes and the quality of downstream products derived from this important chemical intermediate.

References

- BenchChem. (n.d.). Best practices for the storage of Bis(2-chloroethyl)amine hydrochloride to prevent degradation.

- Braz. Chem. Soc. (2018). Degradation of Phenylethylamine and Tyramine by Gamma Radiation Process and Docking Studies of its Radiolytes.

- Yusoff, R. (2011).

- SK pharmteco. (n.d.). Chiral Purity Analysis – Know What Both Hands Are Doing.

- FORCE Technology. (n.d.). Emissions and formation of degradation products in amine-based carbon capture plants.

- Wikipedia. (n.d.). Mescaline.

- Chem-Impex. (n.d.). 2,2,2-Trifluoro-1-phenyl-ethylamine·HCl.

- Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.

- ResearchGate. (n.d.). Chiral Purity in Drug Analysis.

- WADA. (n.d.).

- Sigma-Aldrich. (2023).

- Journal of Applied Pharmaceutical Science. (2014).

- Iser, J. R., & De Deyn, P. P. (2013). β-phenylethylamine, a small molecule with a large impact. PMC - PubMed Central.

- Analytical Chemistry. (2023).

- ResearchGate. (2021).

- Singh, R., & Rehman, Z. (2012).

- MDPI. (2021). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors.

- Wikipedia. (n.d.). Chiral analysis.

- PubChem. (n.d.). 2,2,2-Trifluoroethylamine hydrochloride.

- ResearchGate. (2013). (A) Pathways for the catabolism of phenylethylamine, tyramine, and....

- Hu, K., & Zuo, L. (2012). New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods.

- Wikipedia. (n.d.). Histamine.

- Fisher Scientific. (2023).

- Tokyo Chemical Industry. (n.d.). 2,2,2-Trifluoroethylamine Hydrochloride.

- Sigma-Aldrich. (n.d.). 2,2,2-Trifluoro-1-phenyl-ethylamine hydrochloride AldrichCPR.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2,2,2-Trifluoroethylamine Hydrochloride | 373-88-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. diplomatacomercial.com [diplomatacomercial.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. fishersci.com [fishersci.com]

- 6. forcetechnology.com [forcetechnology.com]

- 7. Mescaline - Wikipedia [en.wikipedia.org]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. ajpsonline.com [ajpsonline.com]

- 11. skpharmteco.com [skpharmteco.com]

- 12. researchgate.net [researchgate.net]

- 13. Chiral analysis - Wikipedia [en.wikipedia.org]

Application Note: High-Resolution Chiral Analysis Using (S)-2,2,2-Trifluoro-1-phenylethanamine as a 19F NMR Derivatizing Agent

Abstract

The determination of enantiomeric purity is a critical task in the pharmaceutical, agrochemical, and fine chemical industries, where the biological activity of a molecule is often dictated by its stereochemistry.[1] Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-separative method for chiral analysis. This application note provides a detailed guide to the use of (S)-2,2,2-Trifluoro-1-phenylethanamine [(S)-TFPEA] as a highly effective chiral derivatizing agent (CDA) for the determination of enantiomeric excess (e.e.) in chiral molecules, particularly carboxylic acids, using ¹⁹F NMR spectroscopy. The inherent advantages of ¹⁹F NMR, including its high sensitivity, wide chemical shift range, and lack of background signals in typical organic molecules, make this a robust and efficient analytical technique.[2][3] We present the underlying principles, detailed experimental protocols, data analysis techniques, and troubleshooting insights to empower researchers in drug discovery and process development.

Introduction: The Imperative of Chiral Analysis

Chirality is a fundamental property of molecules in biological systems. The differential interaction of enantiomers with a chiral environment (such as enzymes or receptors) can lead to profoundly different pharmacological or toxicological effects.[1] Consequently, regulatory bodies demand strict control over the enantiomeric composition of pharmaceutical products.[4] While chiral chromatography is a benchmark for enantioseparation, NMR-based methods provide a rapid, direct, and often more convenient alternative for determining enantiomeric purity without the need for physical separation.[5][6]

NMR methods for chiral analysis rely on converting a pair of enantiomers into a pair of diastereomers, which, by definition, have different physical properties and are therefore distinguishable in the NMR spectrum. This can be achieved through two primary strategies:

-

Chiral Solvating Agents (CSAs): These agents form transient, non-covalent diastereomeric complexes with the analyte, leading to differential chemical shifts. The process is reversible and requires no modification of the analyte.[6]

-

Chiral Derivatizing Agents (CDAs): These agents react covalently with the analyte to form a stable diastereomeric mixture. This method often results in larger, more easily resolved chemical shift differences (Δδ).[7]

(S)-2,2,2-Trifluoro-1-phenylethanamine ((S)-TFPEA) is a powerful CDA, particularly for the analysis of chiral carboxylic acids. The amine functionality reacts to form stable amide bonds, while the trifluoromethyl (-CF₃) group provides a sensitive, singlet signal in the ¹⁹F NMR spectrum, acting as an ideal reporter on the chiral environment.

Principle of the Method: From Enantiomers to Distinguishable Signals

The core principle of this technique is the conversion of an inseparable mixture of enantiomers into a mixture of diastereomers with distinct NMR signatures. When a racemic or scalemic mixture of a chiral carboxylic acid (R/S-Acid) is reacted with an enantiopure CDA like (S)-TFPEA, two diastereomeric amides are formed: (R,S)-amide and (S,S)-amide.

The spatial arrangement of atoms in these two diastereomers is different. Consequently, the trifluoromethyl group of the (S)-TFPEA moiety experiences a different local magnetic field in each diastereomer. This difference in the magnetic environment leads to a chemical shift non-equivalence (Δδ) in the ¹⁹F NMR spectrum, resulting in two distinct signals. The relative areas of these two signals, determined by integration, directly correspond to the ratio of the enantiomers in the original sample, allowing for a straightforward calculation of the enantiomeric excess (e.e.).

The diastereomeric non-equivalence of the ¹⁹F NMR signals for such amides can range from 0.05 to 0.09 ppm, providing excellent resolution for quantification.[8]

Mechanism of Chiral Recognition

Experimental Protocols

This section provides a detailed, step-by-step protocol for the derivatization of a chiral carboxylic acid with (S)-TFPEA and subsequent ¹⁹F NMR analysis.

Protocol 1: Derivatization of Chiral Carboxylic Acids

Objective: To covalently link a chiral carboxylic acid with (S)-TFPEA to form diastereomeric amides for ¹⁹F NMR analysis.

Materials and Reagents:

-

Chiral carboxylic acid analyte (approx. 5-10 mg)

-

(S)-2,2,2-Trifluoro-1-phenylethanamine ((S)-TFPEA) (1.1 equivalents)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) (1.2 equivalents)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents, catalyst)

-

Anhydrous Dichloromethane (DCM) or Chloroform-d (CDCl₃) for direct "in-tube" reaction

-

Standard 5 mm NMR tubes

-

Deuterated solvent for NMR analysis (e.g., CDCl₃)

Step-by-Step Procedure:

-

Preparation: In a clean, dry vial, dissolve the chiral carboxylic acid (1.0 eq., e.g., 0.05 mmol, ~10 mg depending on MW) in 0.6 mL of anhydrous DCM or directly in CDCl₃.

-

Addition of Reagents: To the solution, add (S)-TFPEA (1.1 eq., 0.055 mmol), followed by the coupling agent EDC (1.2 eq., 0.06 mmol) and the catalyst DMAP (0.1 eq., 0.005 mmol).

-

Scientist's Note: EDC is often preferred over DCC as its urea byproduct is water-soluble and easily removed if a workup is necessary. For direct "in-tube" analysis where no workup is performed, either can be used, but be aware of potential interfering signals from the urea byproduct in ¹H NMR.

-

-

Reaction: Cap the vial and stir or gently agitate the mixture at room temperature. The reaction is typically complete within 1-2 hours.

-

Self-Validation Step: Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the consumption of the starting carboxylic acid. A simple ¹H NMR can also confirm the formation of the amide product before proceeding to ¹⁹F analysis.

-

-

Sample Preparation for NMR:

-

Direct "In-Tube" Method: If the reaction was performed in CDCl₃ in the NMR tube, the sample is ready for analysis. This is the most rapid method.[9]

-

Workup Method (Optional, for cleaner spectra): If the reaction was done in DCM, dilute the mixture with 1 mL of DCM. Wash sequentially with 1 mL of 5% HCl, 1 mL of saturated NaHCO₃, and 1 mL of brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. Dissolve the resulting crude amide residue in ~0.6 mL of CDCl₃ and transfer to an NMR tube.

-

-

NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum ({¹⁹F}¹H).

-

Instrumental Consideration: Ensure the NMR spectrometer is equipped with a probe capable of observing the ¹⁹F nucleus. A standard broadband probe is typically sufficient. No special reference is usually needed as the chemical shift difference (Δδ) is the key parameter, but an external standard can be used for referencing if required.

-

Typical Acquisition Parameters:

-

Pulse Program: zgpg30 or similar with proton decoupling.

-

Number of Scans (NS): 128-256 (adjust for concentration).

-

Relaxation Delay (D1): 2 seconds.

-

Spectral Width (SW): ~200 ppm, centered around -70 ppm (typical for -CF₃ groups).

-

-

Experimental Workflow Diagram

Data Analysis and Interpretation

Once the ¹⁹F NMR spectrum is acquired, the enantiomeric excess can be calculated from the integral values of the two diastereomeric signals.

Calculation of Enantiomeric Excess (e.e.):

The spectrum will show two peaks corresponding to the two diastereomers. Let the integral values of these peaks be I₁ and I₂.

-

e.e. (%) = [ |I₁ - I₂| / (I₁ + I₂) ] * 100

Example Data Presentation:

The effectiveness of a CDA is often judged by the magnitude of the chemical shift non-equivalence (ΔΔδ) it induces. Below is a table of representative data for different classes of analytes.

| Analyte Class | Chiral Derivatizing Agent | Typical ΔΔδ (ppm) in ¹⁹F NMR | Reference |

| α-Substituted Acids | (S)-TFPEA | 0.05 – 0.09 | [8] |

| Chiral Alcohols | Mosher's Acid (MTPA) | 0.05 – 0.30 | [10] |

| Primary Amines | (R)-2FHA | 0.02 – 0.20 | [11] |

Troubleshooting and Field Insights:

-

Poor Resolution (Overlapping Peaks): This can occur if the chiral center is far from the carboxyl group. In such cases, try acquiring the spectrum in a different solvent (e.g., Benzene-d₆, Acetonitrile-d₃) as solvent effects can significantly influence the chemical shift difference.[12] Increasing the magnetic field strength of the NMR spectrometer will also improve resolution.

-

Incomplete Reaction: If the derivatization reaction does not go to completion, the calculated e.e. will be inaccurate. Always ensure full consumption of the limiting reagent (the chiral analyte) via a preliminary check (TLC or ¹H NMR). Using a slight excess of the CDA ((S)-TFPEA) and coupling agents is recommended.

-

Kinetic Resolution: Be aware that if the reaction conditions are not carefully controlled, kinetic resolution can occur, where one enantiomer reacts faster than the other, leading to an inaccurate e.e. measurement. Performing the reaction to full completion minimizes this risk.

Conclusion

The use of (S)-2,2,2-Trifluoro-1-phenylethanamine as a chiral derivatizing agent provides a rapid, robust, and highly reliable method for determining the enantiomeric excess of chiral carboxylic acids via ¹⁹F NMR spectroscopy. The protocol is simple, often amenable to a direct "in-tube" procedure, and leverages the superior analytical characteristics of the ¹⁹F nucleus. This technique is an invaluable tool for researchers in synthetic chemistry and pharmaceutical development, enabling high-throughput screening of asymmetric reactions and rigorous quality control of chiral compounds.

References

-

Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022). The Journal of Organic Chemistry. [Link]

-

New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. (2020). National Institutes of Health (NIH). [Link]

-

Enantiodifferentiation of chiral hydroxy acids via 19F NMR. (2025). RSC Publishing. [Link]

-

Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. (2021). Analytical Chemistry. [Link]

-

High-Throughput 19F NMR Chiral Analysis for Screening and Directed Evolution of Imine Reductases. (2025). PubMed Central. [Link]

-

Convenient synthesis of optically active 2,2,2-trifluoro-1-phenylethylamine. (2025). ResearchGate. [Link]

-

NMR Chiral solvating agents. (2025). ResearchGate. [Link]

-

19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. (2023). Analyst (RSC Publishing). [Link]

-

Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. (2025). National Institutes of Health (NIH). [Link]

-

19F NMR-Guided Chiral Analysis and Machine Learning for Absolute Configuration Prediction of Carboxylic Acids. (2025). Analytical Chemistry. [Link]

-

Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients. (2024). Analyst (RSC Publishing). [Link]

-

NMR Analysis of Chiral Alcohols and Amines: Development of Environmentally Benign "In Tube" Procedure with High Efficiency and Improved Detection Limit. (2025). ResearchGate. [Link]

-

Green Chemistry, 2011, 13, 3326-3333. (n.d.). Royal Society of Chemistry. [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Potential and performance of anisotropic 19 F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients - Analyst (RSC Publishing) DOI:10.1039/D4AN00237G [pubs.rsc.org]

- 4. metrohm.com [metrohm.com]

- 5. High-Throughput 19F NMR Chiral Analysis for Screening and Directed Evolution of Imine Reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines - Analyst (RSC Publishing) [pubs.rsc.org]

- 12. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

Chiral Derivatization of Primary Amines for HPLC Analysis: An Application Guide

Introduction: The Imperative of Chiral Purity

In the realms of pharmaceutical development, clinical diagnostics, and metabolomics, the stereochemistry of molecules is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological, toxicological, and metabolic activities. Consequently, the accurate separation and quantification of enantiomers are critical for ensuring the safety and efficacy of drugs, understanding biological processes, and developing robust diagnostic assays.

Primary amines are a common functional group in a vast array of biologically active molecules, including amino acids, neurotransmitters, and pharmaceutical compounds. The direct enantiomeric separation of these compounds can be challenging. An effective and widely adopted strategy is chiral derivatization, where the enantiomeric mixture is reacted with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers, possessing different physicochemical properties, can then be separated using standard achiral reversed-phase high-performance liquid chromatography (HPLC).[1]

This comprehensive guide provides detailed application notes and protocols for the chiral derivatization of primary amines for HPLC analysis. It is designed for researchers, scientists, and drug development professionals seeking to implement robust and reliable methods for chiral separations. The focus is on providing not just procedural steps, but also the underlying scientific principles to empower users to optimize and troubleshoot their analyses effectively.

Core Principles of Chiral Derivatization

The fundamental principle of chiral derivatization lies in the conversion of a pair of enantiomers into a pair of diastereomers. This is achieved by reacting the analyte with a homochiral reagent. The resulting diastereomers have distinct three-dimensional arrangements and, therefore, different physical and chemical properties, which allows for their separation on a conventional achiral stationary phase.

The choice of a chiral derivatizing agent is dictated by several factors, including the nature of the analyte, the desired sensitivity, and the available detection methods. An ideal CDA should:

-

Be enantiomerically pure.

-

React quantitatively and rapidly with the analyte under mild conditions.

-

Form stable diastereomeric derivatives.

-

Introduce a chromophore or fluorophore to enhance detection.

-

Yield diastereomers with significant chromatographic resolution.

This guide will focus on three widely used and effective chiral derivatizing agents for primary amines:

-

Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide or FDAA)

-

o-Phthalaldehyde (OPA) in conjunction with a chiral thiol

-

4-Chloro-7-nitrobenzofurazan (NBD-Cl)

Comparative Overview of Chiral Derivatizing Agents

The selection of the most appropriate derivatizing agent is a critical step in method development. The following table provides a comparative overview of the key characteristics of Marfey's Reagent, OPA/chiral thiol, and NBD-Cl to aid in this decision-making process.